molecular formula C8H11Cl2NO B166021 Dichlormid CAS No. 37764-25-3

Dichlormid

Cat. No.: B166021
CAS No.: 37764-25-3
M. Wt: 208.08 g/mol
InChI Key: YRMLFORXOOIJDR-UHFFFAOYSA-N
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Description

Dichlormid is an organic compound with the chemical formula Cl₂CHCON(CH₂C=CH₂)₂. It is classified as the amide of diallylamine and dichloroacetic acid. This compound is primarily used as an herbicide safener, which means it protects crops, particularly maize, from the harmful effects of certain herbicides without compromising the herbicide’s effectiveness against weeds .

Mechanism of Action

Target of Action

Dichlormid, an organic compound classified as the amide of diallylamine and dichloroacetic acid , is primarily used as a safener in maize to protect it from chloroacetanilide and thiocarbamate herbicides . It exhibits a remarkable degree of chemical and botanical specificity in protecting maize against thiocarbamates such as EPTC, butylate, vernolate .

Mode of Action

It is known that safeners like this compound enhance the ability of crops to detoxify herbicides . They promote in vivo transformations of herbicides into products with less or no appreciable herbicidal activity .

Biochemical Pathways

This compound has been reported to degrade through dechlorination, dealkylation, oxidation, and hydrolysis . These transformation pathways may enhance biological activity and/or persistence .

Pharmacokinetics

It is known that this compound is highly soluble in water and is highly volatile . These properties suggest that this compound could have a high potential for bioaccumulation .

Result of Action

The primary result of this compound’s action is the protection of maize from potential adverse effects of certain herbicides. By enhancing the crop’s ability to detoxify these herbicides, this compound helps to prevent injury to the crop .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, its high solubility in water and volatility suggest that it could be readily transported into aqueous systems . Furthermore, its degradation pathways, including dechlorination, dealkylation, oxidation, and hydrolysis, could be influenced by environmental conditions .

Biochemical Analysis

Biochemical Properties

Dichlormid interacts with various enzymes and proteins in biochemical reactions. It plays a crucial role in the protection of crops against herbicide toxicity

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with various biomolecules. It exerts its effects at the molecular level, including potential binding interactions with biomolecules, possible enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with several enzymes or cofactors, potentially affecting metabolic flux or metabolite levels .

Preparation Methods

Synthetic Routes and Reaction Conditions

Dichlormid can be synthesized through the reaction of diallylamine with dichloroacetyl chloride. The reaction typically occurs in the presence of a base, such as sodium hydroxide, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

Cl2CHCOCl+NH(CH2CH=CH2)2Cl2CHCON(CH2CH=CH2)2+HCl\text{Cl}_2\text{CHCOCl} + \text{NH(CH}_2\text{CH=CH}_2\text{)}_2 \rightarrow \text{Cl}_2\text{CHCON(CH}_2\text{CH=CH}_2\text{)}_2 + \text{HCl} Cl2​CHCOCl+NH(CH2​CH=CH2​)2​→Cl2​CHCON(CH2​CH=CH2​)2​+HCl

Industrial Production Methods

In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, pressure, and the use of appropriate solvents to facilitate the reaction and subsequent purification steps .

Chemical Reactions Analysis

Types of Reactions

Dichlormid undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form various oxidation products.

    Reduction: Reduction reactions can lead to the formation of dechlorinated products.

    Substitution: this compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like hydroxide ions or amines can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or hydrocarbons .

Scientific Research Applications

Dichlormid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique in its high degree of chemical and botanical specificity. It is particularly effective in protecting maize against thiocarbamates, making it a valuable tool in agricultural weed control. Its ability to enhance crop tolerance to herbicides without affecting weed control efficacy sets it apart from other safeners .

Properties

IUPAC Name

2,2-dichloro-N,N-bis(prop-2-enyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11Cl2NO/c1-3-5-11(6-4-2)8(12)7(9)10/h3-4,7H,1-2,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRMLFORXOOIJDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN(CC=C)C(=O)C(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4027997
Record name Dichlormid
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URL https://comptox.epa.gov/dashboard/DTXSID4027997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Acetamide, 2,2-dichloro-N,N-di-2-propen-1-yl-
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Boiling Point

BP: 130 °C at 10 mm Hg
Record name Dichlormid
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URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8428
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Solubility

In water, 5.0X10+3 mg/L at 20 °C, In water, about 5 g/L, Slightly soluble in water, In kerosene, about 15 g/L. Miscible with acetone, ethanol, xylene
Record name Dichlormid
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8428
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Density

1.202 at 20 °C
Record name Dichlormid
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Vapor Pressure

6.0X10-3 mm Hg at 25 °C
Record name Dichlormid
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Mechanism of Action

The thiocarbamates, such as pebulate (S-propyl butyl (ethyl) thiocarbamate) are a well-established class of herbicides. They inhibit fatty acid elongation, which is necessary for the biosynthesis of constituents of surface waxes and suberin and this has been proposed to be important for their toxicity. In this study lipid metabolism was investigated in herbicide-treated barley (Hordeum vulgare) and a pernicious weed, wild oats (Avena ludoviciana), to test the hypothesis that inhibitory effects on fatty acid elongation could be counteracted by the safer, dichlormid. Pebulate and its sulfoxide derivative (thought to be the active metabolite in vivo) were tested against lipid metabolism in barley or wild oat shoots. In both plants there was a significant inhibition of very long chain fatty acid (VLCFA) synthesis at herbicide concentrations > or =25 uM. The extent to which safener dichlormid could prevent the inhibition of VLCFA synthesis was different in the two species. Previous treatment of barley with dichlormid (N,N-diallyl-2,2-dichloroacetamide) enabled fatty acid elongation in the presence of pebulate or pebulate sulphoxide, but had no effect on wild oats. The effects on fatty acid elongation mimicked the differential safening action of dichlormid observed on shoot elongation and growth in the two species. These data provide further evidence that inhibition of VLCFA formation is important for the mechanism of action of thiocarbamates., The changes in fatty acid composition of maize leaf lipids caused by EPTC were generally similar to known effects of this herbicide in other plants: decreasing of linolenic acid content and increasing of its precursors, palmitic, stearic, oleic and linoleic acids. However, novel effects were detected in roots where the proportion of minor fatty acid palmitoleic acid was increased from 2.1 to 7.6 and 16.6% by EPTC and EPTC + dichlormid treatments, respectively. Simultaneously, the phospholipid content of root lipids was increased by both EPTC as well as EPTC + dichlormid treatments.
Record name Dichlormid
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Color/Form

Clear viscous liquid

CAS No.

37764-25-3
Record name Dichlormid
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Record name Dichlormid
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Record name Acetamide, 2,2-dichloro-N,N-di-2-propen-1-yl-
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Record name Dichlormid
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Record name N,N-diallyldichloroacetamide
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Record name DICHLORMID
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Record name Dichlormid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does dichlormid protect crops from herbicide injury?

A1: this compound primarily functions by enhancing the detoxification of herbicides within crop plants. [] [] This is often achieved by stimulating the activity of enzymes like glutathione S-transferases (GSTs), which catalyze the conjugation of herbicides with glutathione, rendering them inactive. [] [] Additionally, this compound can increase the levels of glutathione, a crucial antioxidant that helps mitigate herbicide-induced oxidative stress. []

Q2: Does this compound directly interact with herbicides to reduce their toxicity?

A2: Research suggests that this compound does not directly interact with herbicides to neutralize them. [] Instead, its protective effect is mediated through its influence on plant metabolism, particularly the upregulation of detoxification pathways. [] []

Q3: How does temperature impact the effectiveness of this compound as a safener?

A5: Research indicates that this compound can effectively increase maize tolerance to chloroacetamide herbicides like metolachlor and acetochlor across a range of soil temperatures (12-37 °C). [] This suggests that this compound’s ability to enhance herbicide detoxification pathways in plants is maintained even under varying temperature conditions. []

Q4: How does this compound degrade in the environment?

A6: While photolysis and hydrolysis contribute to this compound degradation, microbial biotransformation plays a significant role. [] Studies using river sediment microcosms revealed that this compound undergoes cometabolism, with dechlorination being a key step. [] This process can lead to the formation of monochlorinated products, including the banned herbicide CDAA. []

Q5: What are the potential environmental concerns associated with this compound degradation?

A7: The formation of CDAA as a degradation product raises concerns due to its persistence and potential toxicity. [] Further research is crucial to fully understand the environmental fate and impact of this compound and its degradation products.

Q6: Does prior exposure to herbicides affect this compound degradation in soil?

A8: Field and laboratory studies suggest that prior exposure to specific herbicides, particularly EPTC and butylate, can enhance the degradation of this compound in soil. [] This enhanced degradation is likely due to the selection and enrichment of microbial communities capable of degrading both the herbicides and this compound. []

Q7: Can this compound interact synergistically with other herbicides?

A9: Interestingly, research shows that this compound can synergize the activity of certain herbicides, particularly those affecting Photosystem II and those generating singlet oxygen. [] It is suggested that this compound reduces ascorbic acid levels in plants, potentially impairing their singlet oxygen scavenging systems. [] This, in turn, increases the plant's susceptibility to damage by singlet oxygen-generating herbicides. []

Q8: Does this compound affect the efficacy of tribenuron herbicide?

A10: Studies indicate that this compound provides limited protection to corn against tribenuron injury compared to other safeners like naphthalic anhydride. [] This suggests that the safening mechanism of this compound might not be as effective against tribenuron compared to other herbicides.

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